Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)- is a complex organic compound. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxy, carboxyamidino, and phenylmethoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from ornithine. The key steps include the protection of amino groups, the introduction of carboxyamidino and phenylmethoxycarbonyl groups, and the final esterification. The reaction conditions typically involve the use of protecting groups such as tert-butyl and benzyl groups to prevent unwanted side reactions. Common reagents used in these reactions include carbodiimides for coupling reactions and strong acids or bases for deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The carboxy and carboxyamidino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylmethoxycarbonyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in the urea cycle and other metabolic pathways. The carboxyamidino group is particularly important for its binding affinity to enzyme active sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ornithine: The parent amino acid, involved in the urea cycle.
Arginine: Another amino acid with a similar structure and function.
Citrulline: An intermediate in the urea cycle, structurally related to ornithine.
Uniqueness
This compound is unique due to its multiple functional groups and complex structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H34N4O8 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1 |
InChI Key |
FVWNVCDDYWITMG-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.